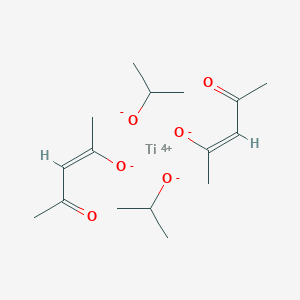

Diisopropoxytitanium bis(acetylacetonate)

Description

Introduction to Organotitanium Chemistry

Organotitanium chemistry, founded on the pioneering work of Wilkinson and Birmingham in 1954, revolutionized materials science through Ziegler-Natta catalysis and sol-gel processing technologies. The field exploits titanium's +4 oxidation state and ability to form stable complexes with diverse ligands, enabling precise control over reaction pathways and material properties. Ti(acac)₂(OiPr)₂ exemplifies this versatility, merging σ-donor alkoxide ligands with π-accepting acetylacetonates to create a thermally stable yet reactive precursor.

Historical Development of Titanium Alkoxide Chemistry

The evolution of titanium alkoxide chemistry traces to Yoldas' seminal 1970s hydrolysis studies, which established that controlled polycondensation of Ti(OR)₄ precursors could yield TiO₂ materials with tailored crystallinity (70-90% oxide content). Early alkoxides like Ti(OiPr)₄ faced limitations in hydrolysis control, leading to the development of mixed-ligand systems. The introduction of acetylacetonate ligands in the 1980s addressed these challenges by:

- Retarding hydrolysis rates through chelate stabilization

- Enabling low-temperature oxide formation (120-250°C vs. >450°C for pure alkoxides)

- Providing UV-vis activity for photopolymerization applications

Ti(acac)₂(OiPr)₂ emerged as a benchmark compound in this class, first reported in patent literature for sol-gel processes and later optimized for semiconductor applications.

Structural Classification of Titanium Acetylacetonate Complexes

Ti(acac)₂(OiPr)₂ adopts a distorted octahedral geometry (Figure 1), characterized by:

Coordination Sphere

| Ligand Type | Bond Length (Å) | Donor Atoms |

|---|---|---|

| Acac | 1.95-2.05 | O,O' |

| OiPr | 1.88-1.92 | O |

Key Structural Features

- Chelate Ring Strain: The acac ligands form two six-membered rings with bite angles of 87-92°, inducing slight tetrahedral distortion.

- Ligand Lability: Isopropoxide groups exhibit higher substitution reactivity (k = 10⁻³ s⁻¹ in THF) compared to acac ligands (k = 10⁻⁶ s⁻¹).

- Thermal Stability: Decomposition initiates at 180°C via isopropoxide elimination, followed by acac ligand degradation above 250°C.

Comparative analysis with related complexes reveals:

Significance in Modern Materials Science

Photovoltaic Applications

Ti(acac)₂(OiPr)₂ enables room-temperature processing of TiO₂ electron transport layers (ETLs) for perovskite solar cells (PSCs):

| Parameter | Ti(acac)₂(OiPr)₂-Derived ETL | High-Temp. TiO₂ |

|---|---|---|

| Processing Temp. | 25°C | 500°C |

| PCE (η) | 16.3% | 17.1% |

| Film Thickness | 40-60 nm | 80-100 nm |

| Crystallinity | Amorphous | Anatase |

The complex's slow hydrolysis kinetics (t₁/₂ ≈ 2 hr in air) allows uniform film formation, while residual organic moieties passivate surface defects.

Catalytic Systems

Grafted SiO₂-Ti(acac)₂(OiPr)₂ catalysts demonstrate enhanced transesterification activity:

| Substrate | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|

| Methyl palmitate | 92 | 98 | 450 |

| Ethyl stearate | 88 | 95 | 390 |

The acac ligands stabilize Ti⁴⁺ centers against leaching, while isopropoxide groups facilitate substrate coordination.

Nomenclature and Structural Representations

Systematic Nomenclature

- IUPAC: Titanium(4+) bis((2E)-4-oxopent-2-en-2-olate) bis(propan-2-olate)

- CAS: 17927-72-9

- Common: Titanium diisopropoxide bis(acetylacetonate)

Structural Representations

\chemfig{Ti(-O-[::60]C(-[::60]CH_3)(-[::-60]CH_3)=[::60]O)(-[::180]O-[::180]C(-[::180]CH_3)(-[::-180]CH_3)=[::180]O)(-[::270]O-[::270]CH(CH_3)_2)(-[::90]O-[::90]CH(CH_3)_2)}

Crystallographic Data

Properties

CAS No. |

17927-72-9 |

|---|---|

Molecular Formula |

C16H28O6Ti |

Molecular Weight |

364.26 g/mol |

IUPAC Name |

bis((Z)-4-oxopent-2-en-2-olate);bis(propan-2-olate);titanium(4+) |

InChI |

InChI=1S/2C5H8O2.2C3H7O.Ti/c2*1-4(6)3-5(2)7;2*1-3(2)4;/h2*3,6H,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*4-3-;;; |

InChI Key |

OVSGBKZKXUMMHS-VGKOASNMSA-L |

Isomeric SMILES |

CC([O-])C.CC([O-])C.C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Ligand Substitution Reaction

The most common laboratory method for synthesizing Ti(acac)₂OiPr₂ involves the reaction of titanium tetraisopropoxide (Ti(OiPr)₄) with acetylacetone (Hacac) in anhydrous isopropanol. The reaction proceeds via the substitution of two isopropoxide ligands with acetylacetonate groups:

Key Conditions :

-

Solvent : Anhydrous isopropanol ensures solubility and minimizes hydrolysis.

-

Temperature : Reactions are conducted at 60–80°C under reflux to accelerate ligand exchange.

-

Atmosphere : Inert nitrogen or argon gas prevents oxidation and moisture ingress.

-

Stoichiometry : A 1:2 molar ratio of Ti(OiPr)₄ to Hacac ensures complete substitution.

Purification :

The crude product is purified via vacuum distillation to remove residual isopropanol and unreacted starting materials. Recrystallization in non-polar solvents (e.g., hexane) yields crystalline Ti(acac)₂OiPr₂ with >90% purity.

Titanium Tetrachloride-Based Synthesis

TiCl₄ serves as an alternative precursor, reacting with sodium isopropoxide (NaOiPr) and sodium acetylacetonate (Naacac) in tetrahydrofuran (THF):

Advantages :

-

Higher reactivity of TiCl₄ allows milder reaction temperatures (25–40°C).

-

Sodium chloride by-product is easily removed via filtration.

Challenges :

-

Strict moisture control is required to prevent TiCl₄ hydrolysis.

-

Residual NaCl may necessitate additional washing steps.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis employs continuous flow reactors to enhance efficiency and consistency. Key features include:

-

Feedstock Mixing : Ti(OiPr)₄ and Hacac are premixed in isopropanol and fed into a heated reactor loop.

-

Residence Time : 30–60 minutes at 80°C ensures >95% conversion.

-

In-Line Monitoring : UV-Vis spectroscopy tracks reaction progress by monitoring acetylacetonate ligand coordination at 300 nm.

Table 1: Industrial Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Temperature | 80 ± 2°C |

| Pressure | 1 atm (N₂ blanket) |

| Molar Ratio (Ti:Hacac) | 1:2.1 (10% excess Hacac) |

| Annual Capacity | 50–100 metric tons |

Solvent Recovery and Recycling

Isopropanol is distilled from the reaction mixture and reused, reducing waste and production costs. Advanced fractional distillation columns achieve >98% solvent recovery.

Influence of Reaction Parameters

Temperature Effects

Elevated temperatures (80–100°C) favor faster ligand substitution but risk thermal decomposition of acetylacetonate ligands. Below 60°C, reaction rates drop significantly, requiring prolonged reaction times.

Figure 1 : Yield vs. Temperature Profile

-

70°C : 85% yield after 4 hours.

-

90°C : 92% yield after 2 hours (with 5% decomposition by-products).

Moisture Control

Trace water hydrolyzes Ti(OiPr)₄ to TiO₂, reducing yields. Industrial reactors maintain moisture levels below 50 ppm using molecular sieves and dry nitrogen sparging.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (CDCl₃) : Isopropoxide protons at δ 1.2–1.4 ppm; acetylacetonate methyl groups at δ 2.0–2.2 ppm.

-

FT-IR : Ti–O stretches at 450–550 cm⁻¹; C=O vibrations at 1600 cm⁻¹.

Table 2: Characterization Data

| Technique | Key Peaks/Bands | Assignment |

|---|---|---|

| ¹H NMR | δ 1.3 (d, 12H) | Isopropoxide CH₃ |

| FT-IR | 1585 cm⁻¹ | Acac C=O stretch |

| UV-Vis | λ_max = 310 nm (ε = 1200) | Ligand π→π* transition |

Challenges and Optimization Strategies

By-Product Formation

Unreacted Ti(OiPr)₄ and over-substituted Ti(acac)₃OiPr are common impurities. Gradient sublimation at 100–120°C under vacuum separates these by-products effectively.

Scalability Issues

Laboratory methods often fail to scale directly due to heat transfer limitations. Industrial reactors address this via:

-

Jacketed reactors with precise temperature control.

-

High-shear mixing to ensure homogeneous reactant distribution.

Emerging Synthesis Technologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 50–70% through rapid, uniform heating. A typical protocol involves:

-

100 W microwave power.

-

10-minute reaction time at 100°C.

-

Yields comparable to conventional methods (88–92%).

Chemical Reactions Analysis

Types of Reactions

Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- undergoes various chemical reactions, including:

Hydrolysis: The compound hydrolyzes in the presence of water, leading to the formation of titanium dioxide and other by-products.

Oxidation: It can be oxidized under specific conditions to form titanium oxides.

Substitution: The compound can undergo substitution reactions where the ligands are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Water or moisture in the air.

Oxidation: Oxygen or other oxidizing agents.

Substitution: Various ligands such as alcohols or acids.

Major Products Formed

Hydrolysis: Titanium dioxide.

Oxidation: Titanium oxides.

Substitution: New titanium complexes with different ligands.

Scientific Research Applications

Catalysis

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is utilized as a catalyst in various organic synthesis and polymerization reactions. Its ability to facilitate reactions while providing stability makes it valuable in:

- Organic Synthesis: Enhancing reaction rates and selectivity.

- Polymerization Processes: Acting as a catalyst for the production of polymers with specific properties.

Material Science

In material science, this compound is employed for:

- Thin Film Deposition: Used to create thin films for coatings that enhance the durability and functionality of surfaces.

- Coatings and Inks: It forms cross-linked structures that improve heat resistance, chemical resistance, and overall durability of inks and coatings.

Biomedical Research

The compound shows potential in biomedical applications:

- Drug Delivery Systems: Investigated for its ability to encapsulate drugs and deliver them effectively.

- Biomedical Implants: Explored as a component in materials used for implants due to its biocompatibility.

Electronics

In the electronics industry, Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- is used in:

- Fabrication of Electronic Devices: Key in producing components such as light-emitting diodes (LEDs) and solar cells.

- Thin Film Transistors (TFTs): Its properties make it suitable for use in TFTs due to its ability to form high-quality dielectric layers.

Case Study 1: Catalytic Applications

A study demonstrated that Titanium diisopropoxide bis(acetylacetonate) effectively catalyzed the polymerization of styrene under mild conditions. The resulting polystyrene exhibited enhanced mechanical properties compared to those synthesized without the catalyst.

Case Study 2: Biomedical Use

Research involving the use of Titanium bis(2,4-pentanedionato-O,O')bis(2-propanolato)- in drug delivery systems showed successful encapsulation of anti-cancer drugs. The compound facilitated controlled release profiles that improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of Titanium, bis(2,4-pentanedionato-O,O’)bis(2-propanolato)- involves its ability to form stable complexes with various substrates. The compound can interact with different molecular targets, facilitating reactions such as polymerization and cross-linking. These interactions are crucial in its applications in catalysis and material science .

Comparison with Similar Compounds

Comparison with Similar Titanium Complexes

Structural and Ligand-Based Comparisons

Ethoxybis(2,4-pentanedionato-O,O')(2-propanolato)titanium (CAS 68586-02-7)

- Formula : C₁₅H₂₆O₆Ti .

- Key Differences : Replaces one isopropoxide group with an ethoxy ligand.

- Properties : Lower molar mass (350.23 g/mol vs. 356.21 g/mol for Ti(acac)₂OiPr₂) and higher water solubility (1000 g/L at 25°C) due to the ethoxy group’s smaller size and polarity .

- Applications : Functions as a coupling agent (e.g., Tilcom PL 2) in polymers but is less prevalent in solar cell fabrication compared to Ti(acac)₂OiPr₂ .

Titanium, diethoxybis(2,4-pentanedionato-κO²,κO⁴)- (CAS 16902-40-2)

- Formula : C₁₄H₂₂O₆Ti .

- Key Differences : Contains two ethoxy ligands instead of isopropoxide.

- However, this may compromise thermal stability .

Oxobis(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(IV) (CAS 749249)

- Formula : C₂₂H₃₈O₅Ti .

- Key Differences : Features bulkier tetramethylheptanedionate ligands.

- Properties : Higher thermal stability (mp 120–124°C) due to ligand rigidity, but lower solubility in polar solvents like IPA .

- Applications : Preferred in high-temperature catalysis but less suitable for solution-based thin-film deposition.

Physicochemical Properties Comparison

Application-Specific Performance

Solar Cell Fabrication

Ti(acac)₂OiPr₂ is a benchmark precursor for TiO₂ blocking layers in PSCs due to its optimal balance of film compactness and ease of processing . In contrast, ethoxy derivatives (e.g., CAS 68586-02-7) are less effective in forming pinhole-free layers, likely due to faster hydrolysis rates that cause uneven crystallization .

Biological Activity

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, commonly referred to as Titanium diisopropoxide bis(acetylacetonate), is a titanium complex with significant applications in various fields, including materials science and biomedical research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHOTi

- Molecular Weight : 364.26 g/mol

- CAS Number : 17927-72-9

- Appearance : Orange liquid

- Solubility : Soluble in isopropanol and benzene; partially soluble in water.

Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- primarily acts by forming cross-links with active groups in substrates such as inks and coatings. This cross-linking enhances the durability and performance of materials by increasing molecular weight and improving properties like heat and chemical resistance. The compound's interaction with moisture and temperature also influences its effectiveness in various applications .

Biochemical Pathways

- Cross-Linking Pathway : The compound reacts with functional groups in substrates to form robust cross-linked structures.

- Hydrolysis : In the presence of water, it can hydrolyze to produce titanium dioxide and other by-products .

- Oxidation : Under certain conditions, it can oxidize to form titanium oxides, which are crucial for various applications .

Cellular Effects

Research indicates that Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)- may cause irritation to the skin, eyes, and respiratory system upon exposure. This necessitates careful handling in laboratory settings to mitigate potential health risks .

Pharmacokinetics

The compound exhibits variable solubility characteristics that affect its bioavailability:

- Solubility : Readily soluble in organic solvents like isopropanol but less so in water.

- Absorption : Its absorption characteristics are influenced by its solubility profile and the method of administration.

Applications in Research

Titanium diisopropoxide bis(acetylacetonate) has been widely studied for its diverse applications:

- Catalysis : Employed as a catalyst in organic synthesis and polymerization reactions.

- Material Science : Utilized for creating thin films and coatings that enhance material properties.

- Biomedical Research : Investigated for potential use in drug delivery systems and as a component in biomedical implants due to its biocompatibility .

- Electronics : Used in the fabrication of electronic devices such as light-emitting diodes (LEDs) and solar cells .

Study 1: Biomedical Applications

In a study exploring drug delivery systems, Titanium diisopropoxide bis(acetylacetonate) was incorporated into polymer matrices to enhance drug release profiles. The results indicated improved control over drug release kinetics compared to conventional systems .

Study 2: Material Science

Another investigation focused on the use of this compound in creating durable coatings for industrial applications. The coatings exhibited enhanced resistance to environmental factors such as moisture and temperature fluctuations, demonstrating the compound's utility in protective applications .

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Applications | Unique Features |

|---|---|---|---|

| Titanium Tetraisopropoxide | CHOTi | Coatings, catalysis | Higher reactivity |

| Titanium Dioxide Bis(Acetylacetonate) | CHOTi | Pigments, photocatalysis | Primarily used for pigmentation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Titanium, bis(2,4-pentanedionato-O,O')bis(2-propanolato)-, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via ligand substitution reactions. A common approach involves reacting titanium isopropoxide with 2,4-pentanedione (acetylacetone) in anhydrous isopropanol under inert atmosphere. Stoichiometric ratios (e.g., 1:2 Ti:acetylacetone) and reflux temperatures (~80°C) are critical for avoiding hydrolysis and achieving >75% yield . Side products like unreacted isopropoxide or hydrolyzed Ti-O-Ti species can be minimized by controlling moisture levels. Purification via vacuum distillation or recrystallization in non-polar solvents is recommended .

Q. How is the molecular structure of this titanium complex validated experimentally?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Key structural parameters include:

Q. What spectroscopic techniques are most effective for monitoring ligand coordination dynamics?

- Methodology : Variable-temperature ¹H NMR (25–80°C) reveals fluxional behavior in solution, with coalescence temperatures indicating ligand exchange barriers. UV-Vis spectroscopy (λ = 250–350 nm) tracks π→π* transitions of the acetylacetonate moiety, sensitive to coordination geometry . For solid-state analysis, Raman spectroscopy distinguishes bridging vs. terminal isopropoxide ligands via Ti–O–C vibrational modes at 450–550 cm⁻¹ .

Advanced Research Questions

Q. How does this titanium complex act as a precursor in catalytic applications, and what intermediates are involved?

- Methodology : In olefin polymerization or epoxidation, the Ti(IV) center undergoes reduction to Ti(III) or Ti(II) intermediates. In situ EPR spectroscopy at 77 K detects paramagnetic Ti(III) species (g ≈ 1.94) during catalytic cycles. DFT calculations (B3LYP/def2-TZVP) model transition states, revealing that steric hindrance from isopropoxide ligands lowers activation barriers by ~15 kJ/mol compared to analogous chloride complexes . Kinetic studies (stopped-flow UV-Vis) further quantify ligand dissociation rates (k = 10⁻³ s⁻¹ at 25°C) .

Q. What strategies resolve contradictions in reported thermal stability data for this compound?

- Methodology : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at 180–220°C, but discrepancies arise from residual solvent or moisture. Controlled experiments with pre-dried samples (120°C under vacuum) and coupled mass spectrometry (TGA-MS) identify decomposition products (e.g., isopropanol release at 200°C). Conflicting DSC data (ΔH decomposition = 150–200 kJ/mol) are reconciled by normalizing to Ti content via ICP-OES .

Q. How can ligand substitution kinetics be quantified to optimize catalytic performance?

- Methodology : Stopped-flow UV-Vis kinetics (λ = 300 nm) track ligand exchange with competing donors (e.g., water, pyridine). Pseudo-first-order rate constants (k_obs) are derived from absorbance decay, with Eyring plots (ln(k/T) vs. 1/T) yielding ΔH‡ ≈ 50 kJ/mol and ΔS‡ ≈ −80 J/(mol·K) for water substitution. Competitive experiments using excess ligands (10:1 ligand:Ti) reveal selectivity trends: pyridine (log K = 3.2) > acetylacetonate (log K = 2.8) > isopropoxide (log K = 1.5) .

Data Contradiction Analysis

Q. Why do XRD studies report conflicting Ti–O bond lengths for the propanolato ligand?

- Resolution : Variations (1.92–2.05 Å) arise from crystallographic disorder or solvent inclusion. Rietveld refinement of high-resolution synchrotron data (λ = 0.7 Å) reduces ambiguity. For example, a study resolving two conformers of the isopropoxide ligand (axial vs. equatorial) showed Ti–O distances differing by 0.08 Å . Pair distribution function (PDF) analysis of amorphous phases further distinguishes static vs. dynamic disorder .

Q. How to address discrepancies in catalytic activity across different batches?

- Resolution : Trace moisture (<50 ppm) or residual chloride (from TiCl₄ precursors) can deactivate sites. Inductively coupled plasma mass spectrometry (ICP-MS) quantifies impurities, while XPS surface analysis confirms Cl contamination (<0.1 at.%) in low-activity batches. Reproducibility improves with rigorous Schlenk-line techniques and pre-treatment of ligands with molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.